2-Fluoro-4-(trifluoromethyl)pyridine-6-acetic acid
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Overview
Description
2-Fluoro-4-(trifluoromethyl)pyridine-6-acetic acid is a fluorinated pyridine derivative. Fluorinated compounds are known for their unique chemical properties, such as increased stability and reactivity, which make them valuable in various scientific and industrial applications. The presence of fluorine atoms in the compound enhances its electron-withdrawing capability, which can significantly influence its chemical behavior and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the fluorination of pyridine derivatives using reagents like aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) . Another approach involves the use of trichloromethyl-pyridine as a starting material, followed by an exchange reaction between chlorine and fluorine atoms .
Industrial Production Methods
Industrial production of fluorinated pyridines often relies on scalable and efficient synthetic routes. The use of fluorinating agents such as sulfur tetrafluoride (SF4) and diethylaminosulfur trifluoride (DAST) is common in large-scale production. These methods ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(trifluoromethyl)pyridine-6-acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups using reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu).
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, using palladium catalysts and boron reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while coupling reactions can produce complex organic molecules with multiple functional groups .
Scientific Research Applications
2-Fluoro-4-(trifluoromethyl)pyridine-6-acetic acid has several scientific research applications:
Chemistry: It is used as a reactant in the preparation of aminopyridines through amination reactions
Properties
Molecular Formula |
C8H5F4NO2 |
---|---|
Molecular Weight |
223.12 g/mol |
IUPAC Name |
2-[6-fluoro-4-(trifluoromethyl)pyridin-2-yl]acetic acid |
InChI |
InChI=1S/C8H5F4NO2/c9-6-2-4(8(10,11)12)1-5(13-6)3-7(14)15/h1-2H,3H2,(H,14,15) |
InChI Key |
PADXFWNJHPKTDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1CC(=O)O)F)C(F)(F)F |
Origin of Product |
United States |
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